molecular formula C10H17N3O B15239725 5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15239725
M. Wt: 195.26 g/mol
InChI Key: PELWZRDOGUCOEX-UHFFFAOYSA-N
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Description

5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group and an oxan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with oxan-2-ylmethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-ylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1-(oxan-2-yl)-1H-indazol-4-ylboronic acid
  • 5-Methyl-1,3,4-oxadiazol-2-amine
  • (5-methyl-1,2-oxazol-3-yl)methanesulfonamide

Uniqueness

5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-2-ylmethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methyl-1-(oxan-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)7-9-4-2-3-5-14-9/h6,9H,2-5,7H2,1H3,(H2,11,12)

InChI Key

PELWZRDOGUCOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCCCO2)N

Origin of Product

United States

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